Lariat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

The compound commonly referred to as “Lariat” is a term often used in the context of ammunition and explosives. It is not a single chemical compound but rather a mixture of various chemicals designed to create a controlled explosion. The primary components of a bullet include gunpowder, primer, and the projectile itself. . The primer is a small charge that ignites the gunpowder, and the projectile is the part that is expelled from the firearm.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of gunpowder involves the careful mixing of its three main components: potassium nitrate (75% by weight), charcoal (15% by weight), and sulfur (10% by weight) . These components must be thoroughly mixed, moistened, and ground to produce a reactive mixture. The mixing process is crucial to ensure the intimate contact of the oxidizer (potassium nitrate) with the fuels (charcoal and sulfur).

Industrial Production Methods

In industrial settings, the production of gunpowder is carried out in specialized facilities where the raw materials are mixed in precise proportions. The mixture is then moistened to prevent accidental ignition and ground to a fine powder. The final product is dried and granulated to achieve the desired particle size. Modern production methods also include safety measures to prevent accidental explosions during the manufacturing process .

化学反応の分析

Types of Reactions

Gunpowder undergoes several types of chemical reactions, primarily combustion. The key reactions include:

Oxidation: Potassium nitrate decomposes to release oxygen, which supports the combustion of charcoal and sulfur.

Reduction: Charcoal (carbon) acts as a reducing agent, reacting with oxygen to form carbon dioxide and carbon monoxide.

Substitution: Sulfur reacts with oxygen to form sulfur dioxide.

Common Reagents and Conditions

The common reagents involved in the reactions of gunpowder are potassium nitrate, charcoal, and sulfur. The conditions required for these reactions include high temperatures, which are achieved through the ignition of the primer. The primer typically contains lead styphnate, barium nitrate, and antimony sulfide, which create a spark to ignite the gunpowder .

Major Products Formed

The major products formed from the combustion of gunpowder include gases such as carbon dioxide, carbon monoxide, and sulfur dioxide, along with solid residues like potassium carbonate and potassium sulfide .

科学的研究の応用

Gunpowder and its components have various scientific research applications:

Chemistry: Gunpowder is studied for its combustion properties and reaction mechanisms. It serves as a model system for understanding the principles of oxidation and reduction reactions.

Biology: In forensic science, gunpowder residue analysis is used to investigate firearm-related crimes.

Medicine: While gunpowder itself is not used in medicine, the principles of controlled explosions are applied in medical devices such as lithotripters, which use shock waves to break kidney stones.

作用機序

The mechanism by which gunpowder exerts its effects involves a rapid exothermic reaction. When the primer ignites the gunpowder, the potassium nitrate decomposes to release oxygen, which then reacts with the charcoal and sulfur. This reaction produces a large volume of hot gases, which rapidly expand and create pressure. This pressure propels the projectile out of the firearm. The molecular targets involved in this process are the chemical bonds within the potassium nitrate, charcoal, and sulfur molecules .

類似化合物との比較

Gunpowder can be compared with other explosive compounds such as:

Dynamite: Unlike gunpowder, dynamite contains nitroglycerin, which is a more powerful explosive.

Smokeless Powder: Modern ammunition often uses smokeless powder, which produces less smoke and residue compared to traditional gunpowder.

Flash Powder: Used in fireworks and pyrotechnics, flash powder is a mixture of an oxidizer (such as potassium perchlorate) and a fuel (such as aluminum powder).

特性

CAS番号 |

8070-94-8 |

|---|---|

分子式 |

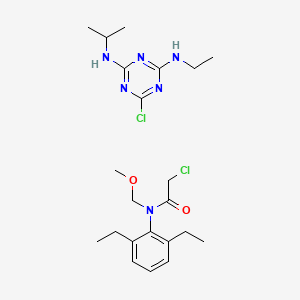

C22H34Cl2N6O2 |

分子量 |

485.4 g/mol |

IUPAC名 |

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C14H20ClNO2.C8H14ClN5/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-8H,4-5,9-10H2,1-3H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |

InChIキー |

OPEJREWCUYTRMY-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl.CCNC1=NC(=NC(=N1)Cl)NC(C)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-7-Cyano-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B8276281.png)

![2-Ethyl-7-methoxypyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B8276351.png)